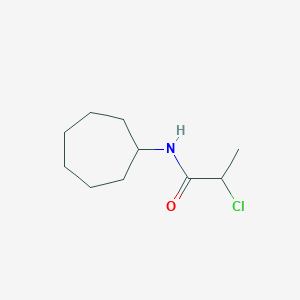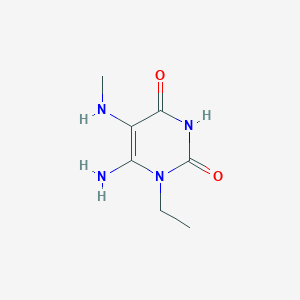
2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)-N-(6-methylpyridin-2-yl)acetamide, also known as MMP2, is an organic compound with a variety of applications in scientific research. It is a versatile compound that can be used in a variety of experiments and has been studied in a range of applications, including biochemical, physiological, and medical research.
科学研究应用
2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide has been studied in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine and is associated with Alzheimer’s disease. It has also been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, this compound has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin and is associated with skin pigmentation.
作用机制
2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide works by binding to the active site of the enzyme, blocking the enzyme’s ability to catalyze the reaction. This prevents the enzyme from breaking down the substrate, and thus, the substrate is able to accumulate in the cell. This can lead to a variety of biochemical and physiological effects, depending on the enzyme that is inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the enzyme that is inhibited. For example, if this compound inhibits the enzyme acetylcholinesterase, it can lead to an accumulation of acetylcholine, which can lead to increased muscle contraction and increased heart rate. If this compound inhibits the enzyme monoamine oxidase, it can lead to an accumulation of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can lead to increased alertness and improved mood. If this compound inhibits the enzyme tyrosinase, it can lead to a decrease in the production of melanin, which can lead to a decrease in skin pigmentation.
实验室实验的优点和局限性
2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and it is relatively stable. Additionally, it is non-toxic and has a low cost. However, it is not very soluble in water, which can limit its use in some experiments.
未来方向
There are a variety of potential future directions for research involving 2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide. For example, this compound could be studied as a potential inhibitor of other enzymes, such as proteases and phosphatases. Additionally, this compound could be studied as a potential therapeutic agent for diseases such as Alzheimer’s disease and Parkinson’s disease. Furthermore, this compound could be studied as a potential inhibitor of cancer cell growth. Finally, this compound could be studied as a potential inhibitor of bacterial growth, which could have potential applications in the development of new antibiotics.
合成方法
2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide can be synthesized through a variety of methods, such as the condensation of 6-methylpyridine-2-carboxylic acid and 2-methylaminoethanol. This reaction is performed in the presence of an acid catalyst, such as hydrochloric acid, and yields this compound as the product. Other synthesis methods involve the reaction of 2-methylaminoethanol and 6-methylpyridine-2-carboxaldehyde, which produces this compound as the product.
属性
IUPAC Name |
2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-4-3-5-8(11-7)12-9(13)6-10-2/h3-5,10H,6H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNHHYNATRILNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B6142236.png)
![11-nitro-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione](/img/structure/B6142246.png)
![(2S)-3-methyl-2-[(pyrrolidine-1-carbonyl)amino]pentanoic acid](/img/structure/B6142247.png)
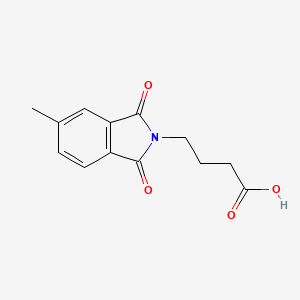
![N-[(2-methylphenyl)methylidene]hydroxylamine](/img/structure/B6142263.png)
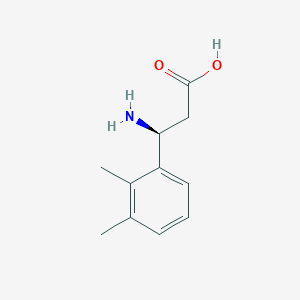
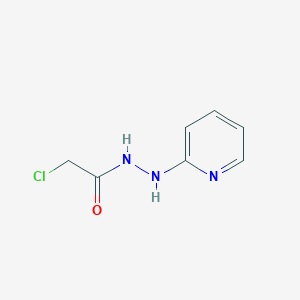
![5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B6142295.png)
![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B6142303.png)

